molecular formula C8H10ClN7O B8540846 3-Amino-5-(3-amino-5-dimethylamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole

3-Amino-5-(3-amino-5-dimethylamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole

Cat. No. B8540846
M. Wt: 255.66 g/mol
InChI Key: BOGXMMNLVXIRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(3-amino-5-dimethylamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H10ClN7O and its molecular weight is 255.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-5-(3-amino-5-dimethylamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-(3-amino-5-dimethylamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-5-(3-amino-5-dimethylamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole

Molecular Formula

C8H10ClN7O

Molecular Weight

255.66 g/mol

IUPAC Name

3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-6-N,6-N-dimethylpyrazine-2,6-diamine

InChI

InChI=1S/C8H10ClN7O/c1-16(2)6-4(9)12-3(5(10)13-6)7-14-8(11)15-17-7/h1-2H3,(H2,10,13)(H2,11,15)

InChI Key

BOGXMMNLVXIRCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(N=C1Cl)C2=NC(=NO2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tetrahydrofuran (250 ml) containing 50 ml of methanol and 12.36 g (51.57 mmole) of N-cyano-3-amino-5-dimethylamino-6-chloropyrazinecarboxamidine is added hydroxylamine hydrochloride (6.65 g, 103.13 mmole) and triethylamine (21.56 ml, 154.71 mmole). The resulting reaction mixture is protected from moisture (calcium chloride) and heated to reflux for 6 hours. The reaction mixture is cooled, poured into water (1 l) and the yellow solid which forms is collected by filtration. Concentration of the filtrate affords more solid which when combined with the first crop yields 12.64 g (96%) of the desired product. The reaction product is dried at 60° C. and directly affords analytically pure 3-amino-5-(3-amino-5-dimethylamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole, m.p. 210°-211° C.
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
21.56 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Name
N-cyano-3-amino-5-dimethylamino-6-chloropyrazinecarboxamidine
Quantity
12.36 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
96%

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